molecular formula C15H13N3O4S2 B2672898 N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1172313-20-0

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2672898
CAS No.: 1172313-20-0
M. Wt: 363.41
InChI Key: BQUYXRYURSYDCV-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a thiophene moiety, and a furan carboxamide group

Preparation Methods

The synthesis of N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyridine ring: This step may involve a coupling reaction with a pyridine derivative.

    Attachment of the thiophene moiety: This can be done through a sulfonamide formation reaction, where a thiophene derivative is reacted with a sulfonyl chloride.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific molecular targets in Mycobacterium tuberculosis, making it a promising candidate for drug development.

    Biological Studies: The compound’s interactions with various biological targets can be explored to understand its effects on cellular processes and pathways.

    Chemical Research: Its diverse reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.

    Industrial Applications: The compound’s properties may be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-pyridin-3-yl-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c19-15(18-11-3-1-7-16-9-11)13-5-6-14(22-13)24(20,21)17-10-12-4-2-8-23-12/h1-9,17H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUYXRYURSYDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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